N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-methoxyaniline under basic conditions to form N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.
Acylation reaction: The sulfonamide is then reacted with 4-bromoaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamides like sulfamethoxazole or sulfanilamide.
Uniqueness: The presence of the bromine atom and the methoxy group provides unique chemical properties that can be exploited for specific applications.
Highlighting Uniqueness
Bromine Atom: Provides sites for further functionalization.
Methoxy Group: Can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(20-5-3-4-6-21(20)29-2)15-22(26)24-18-11-9-17(23)10-12-18/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXYZZFIVJOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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